molecular formula C10H16N2O8.2H3N<br>C10H22N4O8 B1586234 Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt CAS No. 20824-56-0

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt

Cat. No.: B1586234
CAS No.: 20824-56-0
M. Wt: 326.30 g/mol
InChI Key: KYQODXQIAJFKPH-UHFFFAOYSA-N
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Description

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is a useful research compound. Its molecular formula is C10H16N2O8.2H3N and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .

Mode of Action

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .

Biochemical Pathways

The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .

Result of Action

The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .

Action Environment

The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .

Biochemical Analysis

Biochemical Properties

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .

Cellular Effects

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .

Metabolic Pathways

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .

Transport and Distribution

The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .

Properties

CAS No.

20824-56-0

Molecular Formula

C10H16N2O8.2H3N
C10H22N4O8

Molecular Weight

326.30 g/mol

IUPAC Name

diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3

InChI Key

KYQODXQIAJFKPH-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+]

Key on ui other cas no.

20824-56-0

physical_description

Liquid
White powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
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Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
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Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
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Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
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Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
Reactant of Route 6
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt

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